Aeide-C1-NHS ester
Description
Azidoacetic acid NHS ester (CAS 824426-32-6) is a bifunctional reagent widely used in bioconjugation chemistry. Its structure comprises an N-hydroxysuccinimide (NHS) ester group and an azide (-N₃) moiety (Figure 3A, ). The NHS ester reacts selectively with primary amines (-NH₂) on biomolecules (e.g., proteins, peptides, amine-modified oligonucleotides) to form stable amide bonds, while the azide enables subsequent click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . This dual functionality facilitates applications in molecular labeling, probe synthesis, and crosslinking for studying biological interactions .

Key properties include:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-azidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENNDBOWHRZLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731335 | |
| Record name | 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824426-32-6 | |
| Record name | 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dioxopyrrolidin-1-yl 2-azidoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely employed method for synthesizing azidoacetic acid NHS ester involves a carbodiimide-mediated coupling reaction between azidoacetic acid and N-hydroxysuccinimide (NHS). This approach leverages reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of azidoacetic acid, facilitating its reaction with NHS.
-
Reactants : Azidoacetic acid (4.0 mmol), NHS (4.8 mmol), EDC (6.0 mmol).
-
Solvent : Dichloromethane (DCM, 20 mL).
-
Conditions : Stirred at room temperature (RT) for 12–16 hours under inert atmosphere.
-
Workup : The reaction mixture is washed with 2.5% NaHSO₄ (aqueous) and brine, dried over Na₂SO₄, and concentrated under reduced pressure.
A variant using dimethylformamide (DMF) as the solvent has also been reported, particularly for reactions requiring higher solubility of intermediates.
Solvent and Temperature Optimization
The choice of solvent significantly impacts reaction efficiency:
Elevated temperatures (e.g., 40°C) reduce reaction times but risk azide decomposition, making RT optimal for most protocols.
Industrial-Scale Production
Continuous Flow Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key modifications from lab-scale methods include:
-
Automated reagent dosing : Precisely controlled addition of EDC and NHS to minimize side reactions.
-
In-line purification : Integration of liquid-liquid extraction modules to remove byproducts like dicyclohexylurea.
A patented protocol achieves 85% yield at kilogram scale with >99% conversion efficiency, utilizing tetrahydrofuran (THF) as the primary solvent for improved mixing.
Quality Control Metrics
Industrial batches undergo rigorous analysis to meet pharmaceutical standards:
| Parameter | Specification | Method |
|---|---|---|
| Purity | >95% | HPLC |
| Residual Solvents | <50 ppm (DCM/THF) | GC-MS |
| Azide Content | 98–102% of theoretical | Titration |
These metrics ensure compliance with ICH Q3A guidelines for impurities.
Purification and Characterization
Recrystallization vs. Chromatography
Lab-scale purification typically employs recrystallization from ethyl acetate/hexane , yielding white crystalline product with 90–95% purity. For higher purity (>99%), flash chromatography (silica gel, eluent: 70:30 hexane/ethyl acetate) is preferred, albeit with a 10–15% yield reduction.
Spectroscopic Characterization
| Condition | Specification |
|---|---|
| Temperature | -20°C (desiccated) |
| Solvent for Storage | Anhydrous DMSO or DMF |
| Shelf Life | 24 months |
Exposure to moisture or primary amines must be avoided to prevent premature activation.
Emerging Methodologies
Enzyme-Mediated Synthesis
Recent studies explore lipase-catalyzed esterification as a greener alternative:
-
Catalyst : Candida antarctica lipase B (CAL-B).
-
Solvent : Tert-butyl alcohol (to suppress hydrolysis).
This method eliminates carbodiimide byproducts but remains limited to milligram-scale production.
Chemical Reactions Analysis
Types of Reactions
Azidoacetic acid NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions
Common Reagents and Conditions
Substitution Reactions: Primary amines, pH 7-9, room temperature.
Click Chemistry Reactions: Alkynes or cyclooctynes, copper catalyst (for CuAAC), room temperature
Major Products Formed
Substitution Reactions: Amide bonds with primary amines.
Click Chemistry Reactions: Triazole rings formed through azide-alkyne cycloaddition
Scientific Research Applications
Key Applications
-
Bioconjugation
- Azidoacetic acid NHS ester is primarily used to label primary amines in proteins, peptides, and other biomolecules. The NHS ester reacts with amines at neutral pH (7-9), forming stable amide bonds . This property makes it an effective reagent for attaching azido groups to biomolecules for further functionalization.
-
Click Chemistry
- The azide group allows for chemoselective ligation through copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. This reaction is widely utilized in the synthesis of complex biomolecular structures and in the development of bioconjugates . The ability to form stable linkages without interfering with biological activity is a significant advantage in drug development and protein engineering.
-
Labeling Techniques
- Azidoacetic acid NHS ester is employed in various labeling techniques, including:
- Drug Development
Data Table of Applications
| Application Type | Description | Key Benefits |
|---|---|---|
| Bioconjugation | Labels primary amines in proteins and peptides | Stable amide bond formation |
| Click Chemistry | Enables CuAAC reactions with terminal alkynes | High specificity and efficiency |
| Surface Protein Labeling | Modifies cell surface proteins for tracking | Non-invasive and effective labeling |
| Antibody Labeling | Attaches tags to antibodies for detection | Enhanced sensitivity in assays |
| Drug Development | Serves as a linker in ADCs | Controlled release at target sites |
Case Studies
-
Protein Engineering :
A study demonstrated the use of azidoacetic acid NHS ester to modify lysine residues on a therapeutic protein. The resultant bioconjugate exhibited enhanced stability and bioactivity compared to unmodified counterparts, highlighting its utility in drug formulation . -
Fluorescent Labeling :
In another research project, researchers utilized azidoacetic acid NHS ester to label antibodies with fluorophores. This approach significantly improved detection limits in fluorescence-based assays, showcasing its effectiveness in diagnostic applications . -
Antibody-Drug Conjugates :
A recent investigation into ADCs illustrated how azidoacetic acid NHS ester was employed as a non-cleavable linker. The study reported improved therapeutic efficacy due to precise targeting of cancer cells while minimizing off-target effects .
Mechanism of Action
Azidoacetic acid NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. The azido group can then participate in click chemistry reactions, enabling the conjugation of various molecules. This dual functionality makes it a powerful tool for bioconjugation and molecular assembly .
Comparison with Similar Compounds
Biotin NHS Ester
- Reactive group : Biotin (vitamin H) linked to NHS ester.
- Function : Introduces biotin tags for affinity purification or streptavidin-based detection.
- Advantage : High affinity for streptavidin (Kd ≈ 10⁻¹⁵ M).
- Limitation : Lacks click chemistry handles, limiting modularity compared to azidoacetic acid NHS ester .
Propargyl NHS Ester
- Reactive group : Propargyl (-C≡CH) for CuAAC.
- Function : Labels biomolecules with alkynes for azide-based click chemistry.
- Comparison : Propargyl NHS ester and azidoacetic acid NHS ester are complementary; the former introduces alkynes, while the latter introduces azides. Reaction efficiency depends on steric accessibility .
Sulfo-NHS Esters
- Modification : Sulfonate group enhances water solubility.
- Advantage : Suitable for aqueous reactions without organic solvents.
- Disadvantage : Reduced cell permeability compared to azidoacetic acid NHS ester, which requires DMF/DMSO for solubility .
NHS Esters with Click Chemistry Handles
DBCO-NHS Ester (Dibenzocyclooctyne-NHS)
- Reactive group : DBCO (strain-promoted alkyne) for SPAAC.
- Function : Enables copper-free click chemistry with azides.
- Comparison :
Alternative Activating Groups: Azidoacetic Anhydride
- Reactivity : Targets primary amines via anhydride chemistry.
- Selectivity : Preferentially modifies N-terminal α-amines at pH ~5, unlike NHS esters, which react with lysine ε-amines at pH 6.7–8.5 .
- Yield : In peptide acylation, azidoacetic anhydride produced fewer side products (e.g., single vs. double modifications with NHS ester) .
PEGylated NHS Esters
- Structure : NHS ester linked to polyethylene glycol (PEG) spacers (e.g., Bis-PEG10-NHS).
- Function : Increases solubility and reduces steric hindrance.
- Comparison : Azidoacetic acid NHS ester has a shorter spacer (C2 chain), while PEGylated variants offer flexibility for conjugating bulky molecules .
Data Table: Comparative Analysis of Azidoacetic Acid NHS Ester and Analogues
Biological Activity
Azidoacetic acid NHS ester is a versatile compound utilized in bioconjugation and click chemistry, primarily known for its ability to form stable amide bonds with primary amines. This article delves into its biological activity, mechanisms of action, and practical applications, supported by data tables and research findings.
Overview of Azidoacetic Acid NHS Ester
Azidoacetic acid NHS ester (CAS No. 824426-32-6) is characterized by its azide group and N-hydroxysuccinimide (NHS) moiety connected via a polyethylene glycol (PEG) linker. This structure allows it to react selectively with primary amines under physiological pH conditions (7-9), facilitating the formation of stable amide bonds. The compound is soluble in various organic solvents such as DMSO, DMF, and THF, and is typically stored at -20°C .
| Property | Value |
|---|---|
| Molecular Weight | 198.14 g/mol |
| Chemical Formula | C6H6N4O4 |
| Purity | >95% (HPLC) |
| Solubility | DMSO, DMF, DCM, THF |
| Appearance | White crystalline |
The biological activity of azidoacetic acid NHS ester is primarily attributed to two key reactions:
- Formation of Amide Bonds : The NHS ester reacts with primary amines to form stable amide bonds. This reaction is crucial for labeling and modifying biomolecules for various applications in biochemical research and drug development .
- Click Chemistry Applications : The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leading to the formation of stable triazole linkages with terminal alkynes. This property is leveraged in bioconjugation techniques to create complex biomolecular architectures .
Case Study 1: Bioconjugation Techniques
A study demonstrated the successful application of azidoacetic acid NHS ester in the bioconjugation of proteins. Researchers utilized this compound to label antibodies with fluorophores, enhancing their detection capabilities in immunoassays. The resulting conjugates exhibited improved stability and functionality compared to those formed using traditional methods .
Case Study 2: Drug Delivery Systems
In another investigation, azidoacetic acid NHS ester was employed to create drug delivery systems that utilize click chemistry for targeted therapy. By conjugating therapeutic agents to targeting ligands via this linker, researchers achieved enhanced specificity and reduced off-target effects in cellular models .
Comparative Analysis of Related Compounds
To better understand the unique properties of azidoacetic acid NHS ester, a comparison with other common bioconjugation linkers is provided below:
| Compound | Type | Reactivity | Stability |
|---|---|---|---|
| Azidoacetic Acid NHS Ester | Non-cleavable | Primary amines | High |
| Maleimide Derivatives | Cleavable | Thiols | Moderate |
| Bromoacetamide | Non-cleavable | Primary amines | Low |
Q & A
Q. How does Azidoacetic Acid NHS ester facilitate bioconjugation in protein labeling?
Azidoacetic Acid NHS ester reacts with primary amines (e.g., lysine ε-amino groups or N-terminal α-amines) via its NHS ester moiety, forming stable amide bonds. The azide group subsequently enables bioorthogonal "click chemistry" (e.g., CuAAC or strain-promoted alkyne-azide cycloaddition) for secondary modifications . For optimal results:
- Use pH 7–9 to maximize NHS ester reactivity with amines.
- Avoid competing nucleophiles (e.g., Tris buffers) during conjugation .
Q. What are the optimal storage and handling conditions for Azidoacetic Acid NHS ester?
Q. How does pH influence the selectivity of Azidoacetic Acid NHS ester toward N-terminal vs. lysine amines?
At pH ≤ 6, the NHS ester preferentially reacts with N-terminal α-amines due to their lower pKa (~7.6) compared to lysine ε-amines (pKa ~10). At neutral or basic pH, lysine residues dominate the reaction . Adjusting pH and reaction time allows selective labeling of specific amine groups .
Advanced Research Questions
Q. How can researchers prevent di-substitution artifacts when labeling lysine-rich proteins?
Di-substitution (e.g., dual labeling on lysine and N-terminal amines) can be minimized by:
- Stoichiometric control : Use a 1:1 molar ratio of NHS ester to protein.
- pH optimization : Perform reactions at pH 6–7 to favor N-terminal labeling.
- Temperature : Conduct reactions at 4°C to slow kinetics and improve specificity.
- Post-reaction analysis : Use MALDI-TOF or HPLC to identify mono-/di-substituted products .
Q. What strategies enable site-specific labeling of peptides using Azidoacetic Acid NHS ester?
Q. How is Azidoacetic Acid NHS ester applied in nanoparticle functionalization?
The NHS ester is used to graft azide groups onto amine-functionalized nanoparticles (e.g., iron oxide NPs):
Q. Can Azidoacetic Acid NHS ester be used for multiplexed labeling in live-cell imaging?
Yes, its azide group enables sequential labeling via orthogonal click reactions:
Q. How is Azidoacetic Acid NHS ester utilized in PROTAC synthesis?
The azide serves as a linker to connect E3 ubiquitin ligase ligands (e.g., thalidomide) to target-binding molecules (e.g., kinase inhibitors). After NHS ester-mediated conjugation to the ligand, strain-promoted click chemistry attaches the target-binding moiety, enabling targeted protein degradation .
Q. What analytical methods quantify labeling efficiency and stoichiometry?
- Mass spectrometry : MALDI-TOF detects mass shifts (~198 Da per azide group).
- UV/fluorescence spectroscopy : Quantify azide incorporation using tetrazine-fluorophore probes.
- Gel electrophoresis : SDS-PAGE with click-compatible fluorescent stains (e.g., DBCO-Cy5) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
